(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position on the piperidine ring, along with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced at the 4th position using methoxylation reagents like sodium methoxide or dimethyl sulfate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperidine derivatives.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target. The exact molecular pathways and targets depend on the specific application and the compound’s role in the synthesized drug or chemical.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Fluoro-4-hydroxypiperidine hydrochloride
- (3S,4R)-3-Fluoro-4-aminopiperidine hydrochloride
- (3S,4R)-3-Fluoro-4-chloropiperidine hydrochloride
Uniqueness
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific chemical and physical properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methoxy group enhances its solubility and potential for hydrogen bonding interactions.
Properties
CAS No. |
1147110-70-0 |
---|---|
Molecular Formula |
C6H13ClFNO |
Molecular Weight |
169.62 g/mol |
IUPAC Name |
3-fluoro-4-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
RXBHOPYLIYPIMX-UHFFFAOYSA-N |
SMILES |
COC1CCNCC1F.Cl |
Canonical SMILES |
COC1CCNCC1F.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.